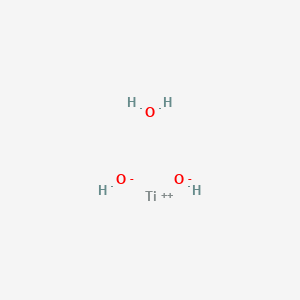

Titanium(II) hydroxide hydrate

Description

Properties

IUPAC Name |

titanium(2+);dihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Ti/h3*1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVDMMUUEALIIQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ti+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.897 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Titanium Ii Hydroxide Hydrate

Precursor Synthesis and Handling for Divalent Titanium Compounds

The generation of a stable and pure Ti(II) precursor is the critical first step. Given that titanium is most commonly found in the +4 oxidation state (e.g., in titanium dioxide or titanium tetrachloride), significant energy input and carefully selected reducing conditions are required to achieve the divalent state.

The reduction of common titanium(IV) compounds to lower oxidation states is a well-established field, primarily for the production of titanium metal and specialized photocatalysts. These techniques can be adapted to isolate Ti(II) intermediates.

Chemical Reduction: A variety of powerful reducing agents can be employed to reduce Ti(IV) compounds, typically TiCl₄, which is more reactive than the highly stable TiO₂. libretexts.org High-temperature reduction using active metals is a common approach. For instance, reacting TiCl₄ with stoichiometric amounts of reducing agents like magnesium or sodium in an inert atmosphere can yield Ti(II) species. libretexts.orgaemdeposition.com Other methods developed for creating Ti³⁺ defects in TiO₂, known as "black TiO₂," utilize reagents like sodium borohydride (B1222165) (NaBH₄), aluminum, magnesium, and zinc powders at elevated temperatures. nih.govfrontiersin.org While these methods are typically tuned for Ti³⁺ production, adjusting the reaction stoichiometry and conditions could favor the formation of Ti(II) compounds.

Table 1: Comparison of Reduction Techniques for Ti(II) Precursor Synthesis

| Method | Precursor | Reducing Agent/Process | Typical Conditions | Primary Product(s) | Notes |

|---|---|---|---|---|---|

| Electrochemical | TiO₂ | Electric Current in Molten Salt (e.g., NaCl-CaCl₂) | 800-900 °C | Ti (with TiO intermediate) mdpi.comresearchgate.net | Allows for isolation of the Ti(II) oxide intermediate. |

| Kroll/Hunter Process | TiCl₄ | Magnesium (Kroll) or Sodium (Hunter) | 900-1000 °C, Inert Atmosphere | Ti Metal libretexts.org | Requires careful stoichiometric control to target Ti(II) halides. |

| Metal Powder Reduction | TiO₂ | Aluminum (Al), Magnesium (Mg), Zinc (Zn) | 300-800 °C, Inert Atmosphere | Black TiO₂ (Ti³⁺ defects) nih.govfrontiersin.org | Conditions can be modified to favor lower oxidation states. |

The Ti(II) ion is a powerful reducing agent and is highly susceptible to oxidation by air, water, or other reagents. Therefore, once formed, the Ti(II) precursor must be handled under strictly controlled, inert conditions to prevent its immediate conversion to more stable Ti(III) or Ti(IV) states.

Key strategies for stabilization include:

Inert Atmosphere: All synthesis and handling steps must be conducted under a rigorously oxygen- and moisture-free atmosphere, typically using high-purity argon or nitrogen gas in a glovebox or Schlenk line apparatus. libretexts.org

Aprotic Solvents: The choice of solvent is critical. Aprotic and non-coordinating or weakly coordinating solvents are necessary to prevent oxidation or solvolysis of the Ti(II) species before the intended hydrolysis step.

Ligand Stabilization: The stability of the Ti(II) center can be enhanced through coordination with specific ligands. While not the primary focus for hydroxide (B78521) synthesis, the principles of coordination chemistry, where ligands donate electron density to the metal center, can be applied to create more stable, handleable Ti(II) complexes that can serve as precursors. acs.org

Controlled Precipitation and Crystallization Approaches for Hydrated Hydroxides

Once a stable Ti(II) precursor is prepared, the next stage involves its reaction with a water source under conditions that favor the formation of the desired hydrated hydroxide phase while minimizing unwanted side reactions.

Hydrolytic precipitation is the most direct method for synthesizing hydroxides. It involves the reaction of a metal precursor with water, leading to the formation of an insoluble hydroxide. For titanium compounds, this process is extensively studied for Ti(IV) precursors like titanium tetrachloride (TiCl₄), titanium sulfate (B86663) (TiOSO₄), and titanium alkoxides. google.comjournal-spqeo.org.ua

The mechanism involves the stepwise replacement of anions (e.g., Cl⁻) or organic groups with hydroxide ions (OH⁻), followed by condensation reactions that form Ti-O-Ti bridges. The properties of the resulting precipitate are highly dependent on several factors:

pH: The pH of the reaction medium dictates the hydrolysis and condensation rates. Acidic conditions can slow down precipitation, while basic conditions accelerate it. journal-spqeo.org.ua

Temperature: Higher temperatures generally increase the rate of hydrolysis and can promote the crystallization of the product, transforming it from an amorphous precipitate to a more ordered structure. journal-spqeo.org.uaijstr.org

Concentration: The concentrations of both the titanium precursor and the precipitating agent influence nucleation and growth rates, which in turn determine particle size and morphology. researchgate.net

While these principles are derived from Ti(IV) chemistry, they are directly applicable to the precipitation of Ti(II) hydroxide, with the added challenge of preventing oxidation during the process.

Table 2: Key Parameters Influencing Hydrolytic Precipitation of Titanium Hydroxides

| Parameter | Effect on Precipitation | Impact on Product Properties | Reference Example (Ti(IV) System) |

|---|---|---|---|

| pH | Controls rate of hydrolysis and condensation. | Affects particle size, morphology, and phase (anatase/rutile). journal-spqeo.org.ua | Acidic pH (e.g., 2) can lead to fine, spherical anatase nanoparticles from titanium isopropoxide. journal-spqeo.org.ua |

| Temperature | Affects reaction kinetics and crystallinity. | Higher temperatures promote crystal growth and can induce phase transformations. ijstr.org | Increasing calcination temperature from 100 °C to 600 °C increases anatase crystallite size from 7.6 nm to 38.7 nm. journal-spqeo.org.ua |

| Precursor Concentration | Influences nucleation and growth rates. | Higher concentrations can lead to faster nucleation and smaller particles, or conversely, to agglomeration. researchgate.net | Nucleation and growth rates are shown to increase with reactant concentration in the hydrolysis of titanium isopropoxide. researchgate.net |

| Agitation | Ensures homogeneity of the reaction mixture. | Affects particle size distribution and prevents localized high concentrations. | Mechanical agitation is used during the hydrolysis of ilmenite (B1198559) solutions to ensure a uniform reaction. google.com |

Hydrothermal and solvothermal methods are advanced techniques that offer excellent control over the final product's characteristics. These processes are carried out in sealed vessels, known as autoclaves, at elevated temperatures and pressures. physchemres.org

Hydrothermal Synthesis: Uses water as the solvent. The high temperature and pressure increase the solubility of precursors and accelerate the crystallization process, often yielding highly crystalline materials with well-defined morphologies (e.g., nanorods, nanotubes, or uniform spheres). physchemres.orgresearchgate.netrsc.org

Solvothermal Synthesis: Employs an organic solvent instead of water. iosrjournals.orgkpi.ua This can influence the reaction pathway and the surface properties of the resulting particles. The choice of solvent can also help control the particle size and shape. kpi.ua

For the synthesis of titanium(II) hydroxide hydrate (B1144303), these methods are particularly promising. The sealed, oxygen-free environment of the autoclave is ideal for handling the air-sensitive Ti(II) precursor. Furthermore, by carefully controlling the temperature, pressure, and reaction time, it is possible to precisely manage the degree of hydration and the crystalline structure of the final product. nih.gov

The final purity and stoichiometry of the titanium(II) hydroxide hydrate are dictated by the cumulative effect of all preceding reaction parameters.

Purity: The primary sources of impurities are the starting materials and incomplete reactions. For example, if TiCl₂ is used as a precursor, residual chlorides may be incorporated into the final product. The purity of the final product is also affected by the adsorption of ions from the solution onto the surface of the precipitate. Hydrothermal treatment can influence this, as extended reaction times or excessive temperatures can sometimes lead to the enrichment of certain impurity ions on the material's surface. nih.gov Thorough washing of the final precipitate is essential to remove soluble by-products.

Stoichiometry: The stoichiometry, particularly the degree of hydration (the 'n' in Ti(OH)₂·nH₂O), is a function of the synthesis and post-synthesis treatment.

Reaction Conditions: Hydrothermal conditions can be tuned to favor specific hydration states by controlling water activity and temperature.

Drying Conditions: The method used to dry the final product (e.g., vacuum drying, gentle heating) will significantly impact the amount of residual and bound water, thereby determining the final stoichiometry of the hydrate.

By precisely controlling each parameter—from the reduction of the initial precursor to the final drying of the precipitated hydroxide—it is possible to synthesize this compound with a defined purity, morphology, and degree of hydration.

Influence of Reaction Parameters on the Purity and Stoichiometry of Hydrated Products

Precise pH Control and Its Impact on Precipitation Dynamics

The pH of the reaction medium is a critical variable in the synthesis of titanium hydroxide, directly influencing the nucleation-growth balance and the crystallization process. mdpi.com The hydrolysis and condensation reactions of titanium precursors are highly dependent on the pH, which governs the coordination chemistry of the titanium species. mdpi.com

In the co-precipitation method, the pH is carefully adjusted to induce the formation of the hydroxide precipitate. For instance, using titanium trichloride (B1173362) (TiCl₃) as a precursor, the pH can be modulated with ammonium (B1175870) hydroxide (NH₄OH). researchgate.net Research has shown that varying the pH during synthesis has a profound effect on the crystalline phases that form after subsequent heat treatment (calcination). A study demonstrated that when the pH is below 5, the rutile phase is predominantly formed. researchgate.net As the pH increases to between 5 and 8, a mixture of phases including rutile, anatase, and brookite can be observed. researchgate.net At a pH of 8 and above, the anatase single phase begins to form. researchgate.net This highlights the power of pH control in selectively targeting specific crystalline structures derived from the initial hydroxide precipitate.

The dynamics of precipitation are also affected. The adjustment of pH with a base like sodium hydroxide (NaOH) or ammonia (B1221849) can initiate the precipitation of titanium oxyhydroxide or titanium hydroxide. ijstr.orgresearchgate.net The rate of addition of the precipitating agent and the level of agitation are crucial to ensure a homogeneous precipitate. google.com

Table 1: Influence of Synthesis pH on Crystalline Phases of TiO₂ Formed from Hydroxide Precursor (Post-Calcination at 400°C)| pH During Synthesis | Resulting Crystalline Phase(s) | Primary Phase |

|---|---|---|

| < 5 | Rutile | Rutile |

| 5 - 8 | Rutile-Anatase-Brookite Mix | Mixed |

| 8 | Anatase | Anatase |

Temperature and Pressure Regimes in Synthetic Pathways

Temperature and pressure are fundamental parameters in the synthesis of titanium compounds, particularly in hydrothermal and solvothermal methods. These techniques involve heating a titanium precursor in a sealed vessel (autoclave) with water (hydrothermal) or an organic solvent (solvothermal) above its boiling point, which generates high autogenous pressure. Under these elevated temperature and pressure conditions, the solubility of titanium precursors and the reactivity of intermediate hydroxide species are significantly altered, often allowing for the direct formation of well-crystallized materials from the solution.

For precipitation methods conducted at atmospheric pressure, temperature control remains vital. The hydrolysis of titanium salt solutions, such as those derived from ilmenite ore, is typically carried out at elevated temperatures, often between 85°C and 100°C, to promote the precipitation of titanium hydrate. google.com

Furthermore, post-synthesis heat treatment, or calcination, is a critical step where temperature plays a defining role. The amorphous precipitate of titanium hydroxide is converted into crystalline phases like anatase or rutile through calcination. ijstr.org The final crystallite size and phase composition are heavily dependent on the calcination temperature. As the temperature is increased, thermally promoted crystallite growth occurs, leading to larger particle sizes. ijstr.org For example, in one study, the crystallite size of TiO₂ derived from a TiCl₃ precursor increased from 11.6 nm to 31.5 nm as the calcination temperature was raised to 900°C. ijstr.org High temperatures can also induce phase transformations, such as the conversion from anatase to the more stable rutile phase. ijstr.org

Table 2: Effect of Calcination Temperature on Crystallite Size and Phase of TiO₂ from a TiCl₃ + NH₄OH Precursor| Calcination Temperature (°C) | Average Crystallite Size (nm) | Observed Crystalline Phase(s) |

|---|---|---|

| 300 | Not specified (Amorphous/Broadening Peak) | Amorphous/Anatase |

| 500 | Not specified (Increased crystallinity) | Anatase |

| 900 | 11.6 - 31.5 | Anatase and Rutile |

Role of Solvent Systems and Additives in Reaction Kinetics and Product Formation

The choice of solvent is a cornerstone of titanium hydroxide synthesis, defining the reaction environment and influencing the outcome. Aqueous systems are common, particularly in hydrolysis and precipitation methods where water acts as both the solvent and a reactant. However, organic solvents are employed in solvothermal synthesis, which can alter the reaction pathway and the properties of the resulting material compared to hydrothermal methods. The selection of the appropriate solvent is crucial for managing the solubility of precursors and controlling reaction rates. glpbio.com

Additives are frequently introduced to the reaction system to direct the formation of the desired product. In industrial processes involving the hydrolysis of titanyl sulfate (TiOSO₄), substances such as phosphoric acid or potassium salts may be added to the titanium hydrate before calcination to influence the properties of the final pigment. google.com Similarly, the hydrolysis of titanium salt solutions can be facilitated by the presence of substances like sulfuric acid, phosphoric acid, or aluminum sulfate. google.com These additives can act as seeding agents or modify the surface chemistry of the particles, thereby affecting their growth and aggregation. google.comnih.gov For example, in the synthesis of composite materials, a solution containing the desired additive, such as silver nitrate (B79036) for Ag/TiO₂ composites, is mixed with the titanium precursor solution before precipitation is induced. mdpi.com

Table 3: Overview of Solvents and Additives in Titanium Hydroxide Synthesis| Component Type | Example | Role in Synthesis |

|---|---|---|

| Solvent | Water | Primary medium and reactant for hydrolysis in hydrothermal and precipitation methods. |

| Solvent | Organic Solvents (e.g., alcohols) | Used in solvothermal methods to alter precursor solubility and reaction kinetics. |

| Additive | Ammonia (NH₃) / Sodium Hydroxide (NaOH) | Precipitating agents used to control pH and initiate hydroxide formation. ijstr.orgnih.gov |

| Additive | Phosphoric Acid (H₃PO₄) | Conditioning agent added before calcination to modify final product properties. google.com |

| Additive | Aluminum Sulfate (Al₂(SO₄)₃) | Favors the hydrolytic precipitation process from titanium salt solutions. google.com |

Research into Scalable Synthesis and Process Optimization for Academic and Industrial Relevance

Bridging the gap between laboratory-scale synthesis and large-scale industrial production is a significant area of research for titanium compounds. The optimization of synthetic processes is crucial for ensuring economic viability, product consistency, and environmental sustainability. For titanium hydroxide, which serves as a key intermediate in the production of titanium dioxide pigments and other materials, scalable synthesis methods are well-established, though continuously refined. google.comnih.gov

One of the primary industrial routes involves the hydrolysis of titanium-bearing solutions derived from ores like ilmenite. google.com Process optimization in this context focuses on maximizing the yield of titanium hydrate precipitation, which can be as high as 95%, and controlling its properties to ensure it is suitable for conversion into high-quality pigments. google.com Key variables that are optimized include the concentration of the titanium solution, the temperature of hydrolysis, the duration of boiling, and the use of seeding agents to control the particle size and structure of the precipitate. google.comgoogle.com

Recent research also explores more novel, low-cost, and environmentally friendly approaches. For example, methods that can directly convert precursors into the desired product without a high-temperature calcination step are of great interest as they significantly reduce energy consumption and improve production efficiency. mdpi.com The development of continuous-flow reactors, as opposed to batch processes, is another avenue for process intensification and scalability. Furthermore, tuning reaction parameters such as acid concentration and reaction time in methods like acid-hydrothermal synthesis is being investigated to produce materials with controlled morphology and composition in a convenient and safe manner. researchgate.net These research efforts aim to enhance the efficiency and reduce the cost of producing titanium-based materials for both academic research and widespread industrial application. researchgate.net

Advanced Characterization Techniques for Structural and Electronic Elucidation of Titanium Ii Hydroxide Hydrate

Spectroscopic Methodologies for Probing Electronic Configuration and Local Coordination

Spectroscopic techniques are indispensable for elucidating the nuanced electronic properties of transition metal complexes. For Titanium(II) hydroxide (B78521) hydrate (B1144303), a d² system, these methods provide critical insights into its d-orbital splitting, ground and excited state properties, and the nature of its interaction with hydroxide and water ligands.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, making it theoretically applicable to the paramagnetic Ti(II) ion. unito.itethz.ch The Ti(II) center, with its d² electron configuration, is expected to have a triplet (S=1) ground state in a typical coordination environment.

EPR provides detailed information about the symmetry of the paramagnetic center and can map the electron spin density through hyperfine interactions with nuclei possessing a non-zero nuclear spin. unito.it However, the EPR spectroscopy of many transition metals, including titanium, can be complex. nationalmaglab.org For non-Kramers ions (those with an even number of unpaired electrons) like Ti(II), EPR signals are often only observable under specific conditions, such as in the presence of a significant zero-field splitting that leaves an isolated doublet lowest in energy, or by using high-frequency EPR. nationalmaglab.org The spectra for d² systems can be challenging to interpret due to rapid spin-lattice relaxation and large g-anisotropy, often requiring measurements at very low temperatures. The g-tensor values would provide information about the electronic ground state and the extent of spin-orbit coupling.

Table 1: Expected EPR Parameters for a Hypothetical Ti(II) Center

| Parameter | Expected Characteristics for Ti(II) | Information Gained |

| g-tensor | Anisotropic (gₓ ≠ gᵧ ≠ g₂) and potentially shifted from gₑ = 2.0023 | Symmetry of the ligand field, contribution of orbital angular momentum to the ground state. |

| Hyperfine Coupling | Coupling to ⁴⁷Ti (I=5/2) and ⁴⁹Ti (I=7/2) isotopes. | Delocalization of the unpaired electrons onto the titanium nucleus. |

| Zero-Field Splitting (D, E) | Expected to be significant for a d² ion. | Magnitude of the splitting between the Mₛ sublevels in the absence of a magnetic field. |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Hydroxyl and Water Ligand Assignment

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a compound by probing their characteristic vibrational modes. ksu.edu.sa For Titanium(II) hydroxide hydrate, these methods are crucial for confirming the presence and coordination environment of hydroxyl (OH⁻) and water (H₂O) ligands.

FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for observing OH stretching vibrations. ksu.edu.sa Raman spectroscopy, which relies on changes in polarizability, is complementary and is often more sensitive to symmetric vibrations and metal-ligand bonds. ksu.edu.sa By comparing experimental spectra with data from analogous compounds like hydrated titania nanoparticles, specific vibrational bands can be assigned. ub.edu

Key vibrational modes to be identified include:

O-H Stretching (ν(OH)) : Bands corresponding to the stretching of the hydroxyl groups and coordinated water molecules, typically found in the 3000-3700 cm⁻¹ region. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies. ub.edu

H-O-H Bending (δ(H₂O)) : The bending or "scissoring" mode of coordinated water molecules, expected around 1630 cm⁻¹. scispace.com

Ti-OH Bending (δ(Ti-OH)) : Deformation modes involving the Ti-O-H angle, occurring at lower frequencies.

Ti-O Stretching (ν(Ti-O)) : Vibrations corresponding to the stretching of the titanium-oxygen bonds, typically observed in the 400-800 cm⁻¹ region. researchgate.net

Table 2: Typical Vibrational Frequencies for Hydroxide and Water Ligands on Titanium Centers

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Assignment |

| ν(O-H) stretch | FTIR, Raman | 3200 - 3700 | Stretching of hydroxyl groups and coordinated water. ub.edu |

| δ(H-O-H) bend | FTIR | ~1632 | Bending mode of coordinated water molecules. scispace.com |

| δ(Ti-O-H) bend | FTIR, Raman | 900 - 1100 | In-plane deformation of hydroxyl groups. scispace.com |

| ν(Ti-O) stretch | FTIR, Raman | 400 - 800 | Stretching of bonds between titanium and oxygen atoms. |

Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Oxidation State and Short-Range Order Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the electronic state and local geometric structure of a specific absorbing atom. nih.govmdpi.com It is particularly valuable for amorphous or poorly crystalline materials and does not require long-range order. nih.gov The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

For this compound, Ti K-edge XAS would be employed:

XANES : The position of the absorption edge in the XANES spectrum is highly sensitive to the oxidation state of the absorbing atom. nih.govresearchgate.net The Ti K-edge for Ti(II) would be shifted to a significantly lower energy compared to the well-documented energies for Ti(III) and Ti(IV) compounds, providing direct confirmation of the +2 oxidation state. researchgate.net The features in the pre-edge region can also give information about the coordination geometry (e.g., tetrahedral vs. octahedral). nih.gov

EXAFS : The oscillations in the EXAFS region, past the absorption edge, contain information about the local atomic environment around the central titanium atom. mdpi.com Analysis of the EXAFS spectrum can determine the coordination number (the number of nearest-neighbor oxygen atoms) and the precise Ti-O bond lengths. mdpi.com

Table 3: Comparison of Ti K-edge XANES Features for Different Titanium Oxidation States

| Oxidation State | Relative Edge Energy | Pre-edge Features | Information Confirmed |

| Ti(II) | Lowest | Expected to be weak for centrosymmetric (e.g., octahedral) geometry. | Confirms the +2 oxidation state. |

| Ti(III) | Intermediate | Intensity and shape are dependent on local symmetry. | Differentiates from Ti(II) and Ti(IV). |

| Ti(IV) | Highest | Intensity is strong for non-centrosymmetric (e.g., tetrahedral) sites and weak for centrosymmetric sites. | Provides a reference for the common +4 oxidation state. |

Magnetometry and Magnetic Circular Dichroism (MCD) Spectroscopy for Ground State and Electronic Transitions

As a paramagnetic d² system, the electronic structure of the Ti(II) ion can be effectively probed by magnetometry and Magnetic Circular Dichroism (MCD) spectroscopy. rsc.org MCD is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light in the presence of a magnetic field, making all species MCD active. nih.gov

For paramagnetic species like Ti(II), the spectra are dominated by "C-terms," which exhibit a characteristic temperature dependence (intensity ∝ 1/T). nih.gov This feature allows for the selective study of transitions involving the metal center, as ligand-based transitions are often less intense. nih.gov

Low-temperature MCD, particularly when measured as a function of both temperature and magnetic field (Variable-Temperature, Variable-Field or VTVH MCD), can provide a wealth of information about the ground state of the Ti(II) center. wpmucdn.com Analysis of VTVH MCD data can determine the ground state spin (S=1), the g-values, and the magnitude of the zero-field splitting, which are critical parameters for defining the electronic structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions, primarily d-d transitions for transition metal complexes. libretexts.org The color of many transition metal compounds arises from the absorption of light to promote a d-electron from a lower-energy d orbital to a higher-energy one. rsc.org For a Ti(II) ion (d² configuration) in an octahedral field of hydroxide and water ligands, ligand field theory predicts three spin-allowed d-d transitions.

The energies of these transitions are dependent on the ligand field splitting parameter (Δo or 10Dq) and the Racah interelectronic repulsion parameter (B). The positions of the absorption bands in the UV-Vis spectrum can be used to calculate these parameters, providing a quantitative measure of the metal-ligand interactions. Changes in the coordination environment or speciation in aqueous solution would lead to shifts in these absorption bands.

Table 4: Predicted Spin-Allowed Electronic Transitions for an Octahedral Ti(II) Complex

| Transition | Description | Expected Energy Region |

| ³T₁g → ³T₂g | Lowest energy transition. The energy of this band corresponds directly to Δo. | Visible / Near-Infrared |

| ³T₁g → ³A₂g | Second transition, typically higher in energy. | Visible |

| ³T₁g → ³T₁g(P) | Highest energy spin-allowed transition. | Visible / Ultraviolet |

Diffraction-Based Characterization of Atomic Arrangement and Crystallinity

Content for this section was not requested.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Unit Cell Parameters

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases within a material. For titanium hydroxides, XRD patterns often reveal their amorphous or poorly crystalline nature. For instance, initial titanium hydroxide precipitates are frequently described as "X-ray amorphous," meaning they lack the long-range atomic order to produce sharp diffraction peaks. researchgate.net

Upon thermal treatment, such as hydrothermal synthesis, these amorphous precursors crystallize. researchgate.net The resulting XRD patterns can identify the formation of various TiO₂ polymorphs like anatase, rutile, or brookite. researchgate.netugm.ac.id Analysis of the diffraction line broadening can also be used to estimate the average crystallite size of the resulting nanocrystals. researchgate.netijstr.org While this process is well-documented for titanium(IV) precursors, specific XRD data identifying the crystalline phase and unit cell parameters for stable this compound are not available in the reviewed literature.

Table 1: Representative XRD Data for Thermally Treated Titanium(IV) Hydroxide

| Treatment Temperature (°C) | Dominant Crystalline Phase | Average Crystallite Size (nm) |

|---|---|---|

| As-synthesized | Amorphous | N/A |

| 200 | Anatase | ~20 |

| 300 | Anatase | ~27 |

| 900 | Anatase to Rutile Transformation | >31 |

Note: This table is illustrative of the transformations of titanium(IV) hydroxide and does not represent data for this compound.

Pair Distribution Function (PDF) Analysis for Disordered and Amorphous Structures

For materials like titanium hydroxide that are often amorphous, conventional XRD provides limited structural information. Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, offers a more powerful approach. mpg.de Instead of relying on Bragg peaks, PDF analysis considers both Bragg and diffuse scattering, providing information about the local atomic structure by describing interatomic distances. mpg.de

This technique is highly effective for distinguishing between different disordered or amorphous materials that may appear identical in a standard XRD pattern. nih.gov It can reveal details about short-range order, such as the distribution of Ti-O and O-O bond lengths. researchgate.net While PDF analysis has been applied to amorphous TiO₂ and other disordered systems, its specific application to elucidate the structure of this compound has not been reported in the surveyed scientific papers. mpg.deacs.org

Microscopic and Morphological Elucidation Techniques

Electron microscopy techniques are essential for visualizing the physical form and structure of materials at the micro and nano scales.

Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation Behavior

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology, particle shape, and aggregation state of synthesized powders. ijstr.orgmdpi.com SEM images of materials derived from titanium hydroxide precursors often show agglomerates of smaller, nearly spherical nanoparticles. ijstr.org The technique can reveal how factors like pH and calcination temperature influence the particle size and the degree of agglomeration. ijstr.org For example, increasing the heat treatment temperature typically leads to the growth of larger crystals and more significant aggregation. ijstr.org Specific studies focusing on the surface morphology and aggregation behavior of this compound particles are currently unavailable.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of individual nanoparticles, the determination of their size and shape distributions, and even the imaging of crystal lattice fringes. mdpi.comacs.org TEM studies on materials synthesized from titanium(IV) hydroxide show that the primary particles are often in the nanometer range (e.g., 15-20 nm). acs.org These nanoparticles can be observed to form chain-like structures or larger aggregates. acs.orgnih.gov High-resolution TEM (HR-TEM) can further resolve the atomic planes within a single nanocrystal, helping to confirm the crystalline phase (e.g., anatase or rutile) identified by XRD. acs.org As with other techniques, TEM studies specifically characterizing the nanoscale structure of this compound are absent from the literature.

Advanced Analytical Methods for Compositional and Hydration State Assessment

Thermogravimetric Analysis (TGA) for Hydration Levels and Thermal Transformations

Thermogravimetric Analysis (TGA) is a critical technique for determining the water content (hydration levels) of materials and observing their thermal decomposition pathways. A TGA curve plots the mass of a sample as a function of temperature. For titanium(IV) hydroxides and hydrates, TGA curves typically show a significant weight loss at temperatures up to around 360-400°C. researchgate.net This initial weight loss corresponds to the removal of physically adsorbed water and the dehydroxylation process, where structural hydroxyl groups are eliminated as water. researchgate.netresearchgate.net

The total weight loss can be used to quantify the amount of bound water and infer the material's chemical formula. mdpi.com At higher temperatures, further transformations, such as the decomposition of any residual synthesis precursors (like sulfates), may be observed before the material stabilizes as TiO₂. mdpi.com No specific TGA data for this compound, which would detail its unique hydration levels and thermal stability, is currently available.

Table 2: Typical Thermal Events for Titanium(IV) Hydroxide Precursors in TGA

| Temperature Range (°C) | Event | Typical Weight Loss (%) |

|---|---|---|

| Room Temp - 200 | Removal of adsorbed/free water | Variable |

| 200 - 400 | Dehydroxylation (loss of bound -OH groups) | ~20% |

| > 400 | Decomposition of anions (e.g., sulfates) | Variable |

| > 600 | Stabilization to anhydrous oxide | Minimal further loss |

Note: This table represents generalized data for titanium(IV) compounds, not this compound.

Elemental Compositional Mapping and Quantitative Analysis

The precise determination of elemental composition and distribution within this compound is crucial for confirming its stoichiometry and identifying any impurities or secondary phases. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and X-ray Photoelectron Spectroscopy (XPS) are indispensable for this purpose, providing both qualitative and quantitative data on the elemental makeup and chemical states.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

EDS analysis, typically coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a powerful technique for mapping the spatial distribution of elements. When the electron beam of the microscope scans the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition in the analyzed area.

For this compound, EDS analysis confirms the presence of titanium (Ti) and oxygen (O) as the primary constituents. researchgate.net The mapping function of EDS can reveal whether these elements are distributed homogeneously throughout the material, which is indicative of a uniform phase. Quantitative analysis provides the weight or atomic percentages of the elements present. While experimental values can be influenced by sample preparation and instrument calibration, they are generally compared against theoretical values to assess purity and stoichiometry. For the anhydrous form, Ti(OH)₂, the theoretical mass composition is approximately 58.5% Ti, 39.1% O, and 2.5% H. easychem.org For the hydrated form, the expected ratios would adjust based on the degree of hydration.

Below is an interactive table showing the theoretical elemental composition for anhydrous Titanium(II) hydroxide.

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |

| Titanium | Ti | 47.867 | 1 | 58.5 |

| Oxygen | O | 15.999 | 2 | 39.1 |

| Hydrogen | H | 1.008 | 2 | 2.5 |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound by XPS is particularly insightful for confirming the +2 oxidation state of titanium.

The high-resolution XPS spectrum of the Ti 2p region is characteristic of the titanium oxidation state. The spectrum shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, due to spin-orbit splitting. The binding energy of these peaks is a fingerprint of the oxidation state. For instance, Ti(IV) in TiO₂ typically shows a Ti 2p₃/₂ peak at approximately 458.5-458.6 eV. xpsfitting.comthermofisher.com In contrast, lower oxidation states have lower binding energies. The Ti 2p₃/₂ peak for Ti(II) is found at a binding energy of approximately 455.4 eV. xpsfitting.com The presence of a distinct peak at this energy would be strong evidence for the existence of the Ti²⁺ state on the material's surface.

Similarly, the O 1s spectrum can be deconvoluted to distinguish between different oxygen-containing species. The peak corresponding to oxygen in a metal-oxide lattice (Ti-O) typically appears around 530.0 eV, while the peak for hydroxyl groups (Ti-OH) is observed at a higher binding energy, generally between 530.9 eV and 532.0 eV. nih.govresearchgate.net The relative areas of these peaks in the O 1s spectrum can be used to quantify the ratio of oxide to hydroxide on the surface.

The following interactive table summarizes typical binding energies used to identify the oxidation states of titanium in XPS analysis.

| Oxidation State | Compound Example | Ti 2p₃/₂ Binding Energy (eV) |

| Ti(0) | Ti metal | ~453.7 - 454.1 |

| Ti(II) | TiO | ~455.4 |

| Ti(III) | Ti₂O₃ | ~457.2 |

| Ti(IV) | TiO₂ | ~458.5 - 458.6 |

By combining elemental mapping from EDS with the detailed chemical state information from XPS, a comprehensive understanding of the composition and purity of this compound can be achieved. These techniques are fundamental in verifying the synthesis of the target compound and in studying its surface chemistry and stability.

Theoretical and Computational Chemistry Approaches to Titanium Ii Hydroxide Hydrate Systems

Quantum Chemical Methods for Electronic Structure and Bonding Analysis

Quantum chemical methods are fundamental in elucidating the electronic structure and bonding characteristics of titanium hydroxide (B78521) systems. By solving approximations of the Schrödinger equation, these techniques can calculate geometries, vibrational frequencies, and formation enthalpies of various titanium species. This synergy between theoretical calculations and experimental data provides a robust framework for understanding the thermodynamics of compounds like Titanium(II) hydroxide hydrate (B1144303).

DFT calculations are particularly valuable for modeling hydrolysis, a key process in the chemistry of titanium hydroxides. For instance, the step-wise hydrolysis of titanium tetrachloride (TiCl₄) to form titanium hydroxides has been extensively studied. researchgate.net Thermodynamic parameters, including activation energies (ΔG#) and enthalpies (ΔH#), for each elementary step of hydrolysis can be calculated, revealing the feasibility and kinetics of the reaction pathways. researchgate.net Studies on related systems, such as hydrated Ti(III) ions, have used DFT to model proton-transfer processes between the first and second coordination spheres, demonstrating how hydrolysis leads to the formation of stable hydroxo-aqua complexes. acs.org

Table 1: Calculated Activation Energies for TiCl₄ Hydrolysis Steps using DFT This table illustrates the type of data obtained from DFT calculations on the formation of titanium hydroxides from a precursor.

| Hydrolysis Step | Product Formed | Free Energy of Activation (ΔG#) (kcal/mol) | Enthalpy of Activation (ΔH#) (kcal/mol) |

| 1 | TiCl₃(OH) | 22.8 | 16.9 |

| 2 | TiCl₂(OH)₂ | - | - |

| 3 | TiCl(OH)₃ | - | - |

| 4 | Ti(OH)₄ | 20.4 | 11.9 |

| Data sourced from studies on the gas-phase hydrolysis of TiCl₄. researchgate.net |

For achieving benchmark accuracy in energetic and electronic properties, high-level quantum chemical methods like Coupled-Cluster (CC) theory are employed. arxiv.org Methods such as Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally expensive. arxiv.org

While specific CC studies on Titanium(II) hydroxide hydrate are not widely available, the methodology has been applied to related systems like TiO₂ nanoclusters to calculate benchmark values for optical excitations. nih.gov For example, Equation-of-Motion Coupled Cluster (EOM-CC) methods can be used to determine the excitation energies of low-lying singlet excited states. nih.gov These high-accuracy calculations on smaller, model systems of this compound can provide crucial data to validate and parameterize more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Hydration Shells and Dynamic Interactions

Molecular Dynamics (MD) simulations are essential for understanding the dynamic interactions between this compound and its aqueous environment, particularly the structure and behavior of hydration shells. researchgate.netrsc.org Using reactive force fields (e.g., ReaxFF), MD simulations can model chemical processes at the atomic level over realistic time scales. stanford.edu

These simulations provide insights into:

Water Adsorption: MD studies on related titanium oxide nanoparticles show that water can be adsorbed on the surface in both molecular and dissociative forms. researchgate.netrsc.org

Hydration Shell Structure: Simulations reveal the arrangement of water molecules around the titanium species, identifying distinct coordination spheres and hydrogen bonding networks. researchgate.netnih.gov

Proton Transfer: The mechanisms of proton transfer at the interface can be elucidated. At low water coverage, direct dissociation of a single water molecule may occur, while at higher coverage, a Grotthuss-like mechanism involving multiple water molecules can be observed. rsc.org

Surface Reactivity: First-principles MD simulations have shown that hydroxide ions can spontaneously diffuse from bulk water to the titanium surface, which is crucial for understanding surface photocatalytic reactions. nih.gov

These computational models demonstrate that nanoparticles and curved surfaces present a higher capacity for water adsorption compared to flat surfaces, due to a greater number of low-coordinated titanium atoms available for interaction. researchgate.netrsc.org

Reaction Pathway Modeling and Activation Energy Calculations

Computational modeling is a powerful approach for mapping out complex reaction pathways and calculating the associated activation energies. rsc.org DFT calculations are frequently used to investigate the thermodynamics and kinetics of reactions involving titanium species.

For example, the hydrolysis of titanium precursors and the subsequent condensation of the resulting hydroxides to form Ti-O-Ti bridges can be modeled computationally. researchgate.net The activation energies for the condensation of mono-, di-, tri-, and tetrahydroxides have been calculated, showing the process is feasible at low temperatures. researchgate.net Similarly, DFT has been used to calculate the activation energies for water exchange reactions in hydrated titanium complexes, revealing how the presence of a hydroxide ligand can significantly lower the energy barrier and alter the preferred reaction mechanism from associative (A) to dissociative (D). acs.org

Table 2: Calculated Activation Energies for Water Exchange in Hydrated Titanium Complexes This table shows how computational methods can quantify the effect of ligands on reaction barriers in systems analogous to this compound.

| Complex | Reaction Mechanism | Activation Energy (kcal/mol) |

| [Ti(H₂O)₆]³⁺ | Associative (A) | 15.8 |

| [Ti(H₂O)₅(OH)]²⁺ | Dissociative (D) | 9.8 |

| [Ti(H₂O)₅(OH)]²⁺·H₂O | Dissociative (D) | 7.2 |

| Data from DFT studies on hydrated Ti(III) ions. acs.org |

These models can identify key intermediate species and transition states, helping to build comprehensive kinetic mechanisms for the formation and transformation of this compound. cam.ac.uk

Computational Prediction of Spectroscopic Signatures for Experimental Verification

A key application of computational chemistry is the prediction of spectroscopic signatures that can be used to verify experimental findings and identify transient or complex species in solution. rsc.org

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic excitation energies, which correspond to peaks in UV-visible absorbance spectra. rsc.org By comparing computationally predicted spectra with experimental measurements, it is possible to identify the specific titanium species present in a solution, including distinguishing between mononuclear and polynuclear hydrolyzed species. rsc.org

Furthermore, DFT calculations can predict vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. Specific vibrational modes, such as the O-H stretching vibrations of hydroxyl groups and adsorbed water (typically in the 2500–3600 cm⁻¹ range) and the stretching modes of Ti-O bonds (at lower frequencies), can be calculated and assigned to features in experimental spectra. This synergy between computational prediction and experimental spectroscopy is invaluable for the structural characterization of materials like this compound. rsc.org

Reactivity and Mechanistic Investigations of Titanium Ii Hydroxide Hydrate

Oxidation Chemistry and Pathways

The chemistry of titanium(II) hydroxide (B78521) hydrate (B1144303) is dominated by its strong reducing potential. The Ti(II) center is readily oxidized to the more stable Ti(III) and Ti(IV) states. This section details the mechanisms and kinetics of these oxidation processes in different environments.

Detailed Mechanisms of Oxidation in Aqueous and Solid-State Environments

In aqueous environments, titanium(II) hydroxide is highly unstable and reacts readily with water in a redox reaction. The Ti(II) ions reduce water to produce hydrogen gas, while being oxidized to titanium(III) hydroxide. This reaction is a key pathway for its decomposition in the presence of moisture.

Aqueous Environment Oxidation Pathway:

2 Ti(OH)₂(s) + 2 H₂O(l) → 2 Ti(OH)₃(s) + H₂(g)

The subsequent oxidation of titanium(III) hydroxide to the more stable hydrous titanium(IV) oxide is also thermodynamically favorable, especially in the presence of atmospheric oxygen.

In the solid state, and in the absence of water, the primary oxidation pathway involves the direct reaction with atmospheric oxygen. This process is expected to proceed through the formation of various titanium oxides, with the final product being the thermodynamically stable titanium dioxide (TiO₂). The initial step would likely involve the surface oxidation of the hydroxide, followed by the loss of water and further oxidation of the titanium centers.

Solid-State Oxidation Pathway (Proposed):

Ti(OH)₂(s) + ½ O₂(g) → TiO₂·H₂O(s) → TiO₂(s) + H₂O(g)

The exact mechanism in the solid state is complex and likely involves multiple steps with the formation of intermediate titanium suboxides.

Kinetic Studies of Reactions with Oxidizing Species

Due to the high reactivity and instability of titanium(II) hydroxide hydrate, detailed kinetic studies on its reactions with various oxidizing species are scarce. However, based on the known chemistry of low-valent titanium compounds, the reactions are expected to be rapid. The hexaaquatitanium(II) ion, [Ti(H₂O)₆]²⁺, is known to be a strong reducing agent, and it is anticipated that the hydroxide counterpart would exhibit even greater reactivity due to the lower coordination number and the presence of basic hydroxide ligands.

| Oxidizing Species | Expected Reactivity with Ti(OH)₂·nH₂O | Potential Products |

| Oxygen (O₂) | High | Titanium(IV) oxide (TiO₂) |

| Peroxides (H₂O₂) | Very High | Titanium(IV) species |

| Halogens (Cl₂, Br₂) | Very High | Titanium(IV) halides/oxyhalides |

| Protons (H⁺) | High (in acidic solution) | Ti³⁺(aq) and H₂ |

Factors Influencing Stability under Varied Atmospheric and Chemical Conditions

The stability of this compound is critically influenced by its environment. The primary factors affecting its stability are the presence of oxidizing agents and water.

Atmosphere: An inert atmosphere, devoid of oxygen and moisture, is essential for the preservation of this compound. The presence of even trace amounts of oxygen will lead to rapid oxidation.

pH: In aqueous media, the stability of Ti(II) is extremely limited. In acidic solutions, the hexaaquatitanium(II) ion is formed, which is itself a strong reducing agent. In neutral to alkaline conditions, the hydroxide precipitates but readily reacts with water.

Temperature: Increased temperature is expected to accelerate the rates of both oxidation and dehydration, further decreasing the stability of the compound. Thermal decomposition in an inert atmosphere would likely lead to the formation of titanium(II) oxide (TiO) and water.

Hydrolysis and Condensation Reaction Mechanisms

The formation of this compound typically occurs through the hydrolysis of a suitable titanium(II) precursor, such as titanium(II) chloride (TiCl₂), in an aqueous solution under controlled, oxygen-free conditions.

Hydrolysis:

Ti²⁺(aq) + 2 OH⁻(aq) → Ti(OH)₂(s)

The mechanism of hydrolysis for titanium salts generally involves the stepwise replacement of coordinated water molecules by hydroxide ions. This is followed by precipitation of the hydroxide once its solubility product is exceeded.

Condensation:

Once formed, metal hydroxides can undergo condensation reactions to form polymeric oxo-bridged structures. For titanium(II) hydroxide, this process would involve the elimination of water to form Ti-O-Ti linkages, leading to the formation of titanium(II) oxide (TiO).

Ti(OH)₂ → TiO + H₂O

This condensation is a key step in the transformation of the hydroxide to the oxide upon heating in the absence of air. The extent of condensation can be influenced by factors such as temperature and pH.

Ligand Exchange and Substitution Kinetics

While specific kinetic data for ligand exchange on this compound is not available, the general principles of coordination chemistry for d² metal ions suggest that it would be relatively labile. The hydroxide and coordinated water molecules are generally considered to be good leaving groups.

The mechanism of ligand substitution at a titanium(II) center can be either associative or dissociative, depending on the nature of the incoming ligand and the steric environment around the metal center. Given the relatively small size of the Ti(II) ion, a dissociative pathway, where a coordinated ligand detaches first to form a lower-coordination intermediate, may be favored.

General Dissociative Ligand Exchange:

[Ti(OH)₂(H₂O)ₓ] + L → [Ti(OH)₂(H₂O)ₓ₋₁] + H₂O → [Ti(OH)₂(H₂O)ₓ₋₁L]

The rate of substitution would be influenced by the nature of the incoming ligand (L), with stronger Lewis bases expected to react more readily.

Coordination Chemistry in Diverse Ligand Environments

The coordination chemistry of titanium(II) is less explored than that of the higher oxidation states but is an area of active research. Titanium(II) complexes are known to adopt various coordination geometries, with octahedral being common. In this compound, the titanium ion is coordinated by hydroxide ions and water molecules.

In the presence of other ligands, the coordination sphere of the titanium(II) ion can be readily modified. The interaction with different ligand types can significantly impact the stability and reactivity of the Ti(II) center.

| Ligand Type | Example Ligands | Expected Interaction with Ti(II) in Ti(OH)₂·nH₂O |

| Hard σ-donors | Amines (e.g., NH₃), Alkoxides (RO⁻) | Strong coordination, stabilization of the Ti(II) state. |

| π-acceptor ligands | Carbon monoxide (CO), Phosphines (PR₃) | Can form stable low-valent titanium complexes. |

| Chelating ligands | Ethylenediamine (en), Bipyridine (bpy) | Formation of stable chelate complexes, potentially altering redox properties. |

The introduction of bulky ligands can sterically protect the low-valent titanium center, thereby increasing its kinetic stability towards oxidation. The electronic properties of the ligands also play a crucial role; strong σ-donating ligands can increase the electron density on the metal, enhancing its reducing power, while π-acceptor ligands can delocalize electron density and stabilize the low oxidation state.

Investigation of Complex Formation with Diverse Donor Ligands

The reactivity of this compound is significantly influenced by its interaction with various donor ligands. As a d² metal center, Titanium(II) is known to form coordination complexes, and the hydroxide and water ligands in its hydrated form can be substituted by other Lewis bases. Research into stable Ti(II) coordination complexes provides insight into the types of interactions possible. Although relatively uncommon due to the reducing power of this soft ion, these complexes are of interest as synthons for catalysts and reagents in organic synthesis. nih.govresearchgate.netfsu.edu

Complexes are often formed with nitrogen- and phosphorus-donor ligands. For instance, high-spin Ti(II) ions can be supported by redox-inactive ligands. nih.govresearchgate.net A notable example is the formation of trans-[TiCl₂(tmeda)₂] (where tmeda is N,N,N',N'-tetramethylethane-1,2-diamine), which demonstrates the ability of Ti(II) to coordinate with bidentate nitrogen donor ligands. nih.govfsu.edu The formation of such complexes involves the displacement of more labile ligands, such as water or hydroxide, from the coordination sphere of the titanium center. The stability and structure of the resulting complex are dependent on the nature of the donor ligand, including its steric bulk and electronic properties.

Investigations have explored a range of ligands to understand their coordination behavior with low-valent titanium centers. These studies are crucial for developing new catalysts where the ligand framework can be tuned to control reactivity and selectivity.

Table 1: Examples of Donor Ligands in Titanium(II) Complexes

| Ligand Type | Example Ligand | Abbreviation | Resulting Complex Example |

|---|---|---|---|

| Bidentate Amine | N,N,N',N'-tetramethylethane-1,2-diamine | tmeda | trans-[TiCl₂(tmeda)₂] |

| Monodentate Amine | Pyridine | py | trans-[TiCl₂(py)₄] |

Influence of Coordination Sphere on Electronic Structure and Reactivity

The electronic structure and subsequent reactivity of the Titanium(II) center are profoundly dictated by its coordination sphere. The arrangement and identity of the ligands create a specific ligand field, which splits the d-orbitals of the titanium ion. This splitting determines the electronic configuration, spin state, and spectroscopic properties of the complex. For a d² ion like Ti(II) in an octahedral or distorted octahedral environment, this ligand field effect is critical.

Spectroscopic and magnetic studies on stable Ti(II) complexes, such as trans-[TiCl₂(tmeda)₂], have been used to probe their electronic structure in detail. nih.govfsu.edu Techniques like magnetometry, high-frequency and -field electron paramagnetic resonance (HFEPR), and magnetic circular dichroism (MCD) spectroscopy provide data on the spin Hamiltonian parameters, including the zero-field splitting (zfs) and g-values. nih.govfsu.edu

The zfs, described by the parameters D (axial) and E (rhombic), arises from the splitting of the spin states in the absence of an external magnetic field and is highly sensitive to the symmetry and composition of the coordination sphere. nih.govfsu.edu For example, the S = 1 spin state of trans-[TiCl₂(tmeda)₂] was found to have a large negative D value, indicating significant axial distortion. nih.govfsu.edu This detailed understanding of the electronic ground state is essential, as it directly impacts the complex's ability to participate in electron transfer and other reactions. Theoretical studies using density functional theory (DFT) and ab initio methods complement these experimental findings, providing a complete picture of the electronic structure. nih.govresearchgate.netfsu.edu The inclusion of a second coordination sphere in computational models has been shown to refine calculated properties, such as Ti-O bond lengths, further highlighting the role of the broader environment.

Table 2: Spin Hamiltonian Parameters for a Model Titanium(II) Complex

| Parameter | Value | Description |

|---|---|---|

| Spin State (S) | 1 | Corresponds to the d² electron configuration in a high-spin state. |

| D | -5.23(1) cm⁻¹ | Axial zero-field splitting parameter. |

| E | -0.88(1) cm⁻¹ | Rhombic zero-field splitting parameter. |

| E/D | 0.17 | Ratio indicating the degree of rhombic distortion. |

| g-values | [1.86(1), 1.94(2), 1.77(1)] | Anisotropic g-tensor values from HFEPR spectroscopy. |

Data for trans-[TiCl₂(tmeda)₂] as a representative high-spin Ti(II) complex. fsu.edu

Catalytic Reactivity and Reductive Transformations Research

Role in Organic Synthesis Pathways and Methodologies

Titanium(II) reagents, often generated in situ and existing as hydrated or complexed species, serve as powerful reducing agents in organic synthesis. Their primary role is in facilitating reductive transformations, which are crucial steps in many synthetic pathways. The low oxidation state of Ti(II) makes it an effective single-electron or two-electron donor, capable of reducing a variety of functional groups.

The utility of Ti(II) species is particularly evident in the reduction of nitro compounds to primary amines, a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. researchgate.net Methodologies have been developed that utilize Ti(II) reagents for their efficiency and selectivity, offering advantages over traditional methods that may require harsh conditions or have limited functional group tolerance. researchgate.net While some reports mention titanium hydroxide as a catalyst for oxidation reactions, the chemistry of the Ti(II) state is dominated by its reducing capabilities. researchgate.netnbinno.com Therefore, its most significant application in organic synthesis methodologies is as a stoichiometric or catalytic reductant.

Investigations into Its Capacity for Selective Reduction Reactions

A key area of research for Titanium(II) reagents is their application in selective reduction reactions. The ability to reduce one functional group in the presence of others is a critical challenge in complex molecule synthesis. Ti(II) species have demonstrated remarkable chemoselectivity, successfully reducing nitro groups without affecting other sensitive functionalities. researchgate.net

For example, studies have shown that Ti(II) reagents, generated from the reduction of titanium tetrachloride with amalgamated magnesium, can efficiently convert aromatic and aliphatic nitro compounds into their corresponding amines in excellent yields. researchgate.net This method is notable for its mild conditions and its tolerance of functional groups that are often susceptible to reduction, such as chloro, cyano, and allyl carboxylate moieties. researchgate.net This high degree of selectivity makes Ti(II) reagents a valuable tool for synthetic chemists, allowing for the targeted transformation of multifunctional molecules.

Table 3: Selective Reduction of Nitro Compounds with a Titanium(II) Reagent

| Substrate | Product | Yield (%) | Tolerated Functional Groups |

|---|---|---|---|

| p-Chloronitrobenzene | p-Chloroaniline | 95 | Chloro |

| p-Nitrobenzonitrile | p-Aminobenzonitrile | 92 | Cyano |

| Allyl p-nitrobenzoate | Allyl p-aminobenzoate | 90 | Allyl Carboxylate |

| 1-Nitropropane | 1-Aminopropane | 88 | Aliphatic Nitro Group |

Adapted from research on the reduction of nitro compounds using Ti(II) species generated from TiCl₄ and Mg(Hg). researchgate.net

Research Directions and Advanced Applications of Titanium Ii Hydroxide Hydrate

Development of Advanced Materials for Specific Functions

Titanium(II) hydroxide (B78521) hydrate (B1144303) serves as a critical building block in the synthesis of novel materials with tailored functionalities. Its utility as a precursor, its electrochemical properties, and its responsiveness to light are key areas of investigation.

Titanium(II) hydroxide hydrate is extensively utilized as a precursor in the synthesis of titanium oxide (TiO2) nanomaterials with controlled morphologies, such as nanobelts, nanotubes, and nanospheres. nih.gov The sol-gel process is a widely employed technique where a titanium precursor undergoes hydrolysis to form titanium hydroxide species. These species then undergo condensation to create a three-dimensional Ti-O-Ti network. The final properties of the TiO2 material, including its morphology and crystallinity, are highly dependent on the conditions of the hydrolysis and condensation reactions, such as temperature, pH, and the presence of additives.

Hydrothermal methods using TiO2 aggregates derived from titanium hydroxide precursors have also proven effective in controlling the morphology of the final TiO2 nanomaterials. nih.gov Research has demonstrated that the size of the resulting TiO2 nanobelts is directly influenced by the size of the initial TiO2 aggregate precursor, indicating a clear structure-directing role of the precursor material. nih.gov By carefully controlling the synthesis parameters, researchers can produce TiO2 with high crystallinity and specific surface areas, tailored for various applications. nih.govresearchgate.net

A variety of titanium precursors can be used in these synthesis routes, each influencing the final product's characteristics.

Table 1: Common Titanium Precursors and Their Characteristics in Sol-Gel Synthesis

| Precursor | Formula | Key Characteristics |

|---|---|---|

| Titanium(IV) isopropoxide | Ti[OCH(CH3)2]4 | Commonly used due to its high reactivity with water. |

| Titanium(IV) butoxide | Ti(OBu)4 | Offers slower hydrolysis rates compared to the isopropoxide, allowing for better control over particle growth. |

| Titanium(IV) chloride | TiCl4 | A highly reactive precursor that vigorously hydrolyzes in water to form titanium hydroxide and hydrochloric acid. rsc.org |

| Titanium(IV) oxysulfate | TiOSO4 | Used in hydrothermal synthesis to produce TiO2 nanoparticles. nih.gov |

The exploration of titanium-based compounds, derived from precursors like this compound, is a burgeoning area in energy storage research. These materials are being investigated for their potential as electrodes in both lithium-ion batteries and supercapacitors due to their favorable properties such as high safety, stability, and natural abundance. researchgate.netrsc.orgnih.gov

In the realm of sodium-ion batteries, which are being considered for large-scale energy storage, titanium-based compounds have been extensively studied as both cathode and anode materials. researchgate.netrsc.org The titanium element plays a crucial role in providing charge transfer and enhancing the structural and cycling stability of the electrodes. researchgate.netrsc.org Nanostructured TiO2, synthesized from titanium hydroxide precursors, offers a high surface area for ion adsorption, making it a promising electrode material for supercapacitors. nih.govtaylorfrancis.com

Research has also focused on modifying TiO2 to improve its electrical conductivity, which is a key factor for high-performance energy storage devices. One approach involves creating in-situ carbon-supported TiO2 (ICS-TiO2) by annealing a mixture of a titanium hydroxide-derived slurry and a carbon source like sucrose. nih.gov This method enhances the electrical conductivity and surface area of the resulting composite electrode. nih.gov

Table 2: Performance of a Supercapacitor with an ICS-TiO2 Electrode

| Parameter | Value |

|---|---|

| Specific Capacitance (at 25 mV s⁻¹) | 277.72 F g⁻¹ |

| Specific Capacitance (at 2 A g⁻¹) | 180 F g⁻¹ |

| Electrolyte | 1 M Na₂SO₄ aqueous solution |

Materials derived from this compound, particularly titanium dioxide, are pivotal in the design of advanced catalytic systems. The surface hydroxyl groups on TiO2, which originate from the hydroxide precursor, are often the active sites in catalytic and photocatalytic applications. These hydroxyl groups play a critical role in anchoring metal nanoparticles and modulating their catalytic behavior through strong metal-support interactions.

The design of efficient catalysts often involves creating a high surface area and a porous structure, which can be achieved by using titanium hydroxide as a precursor. The ability to control the morphology and crystallinity of the resulting TiO2 allows for the optimization of its catalytic performance. nih.gov For instance, anatase is often considered a more effective crystalline form than rutile for the photocatalytic degradation of many pollutants. mdpi.com

Researchers are also exploring the creation of composite materials to enhance catalytic activity. For example, combining layered double hydroxides (LDHs) with TiO2 nanoparticles can lead to materials with improved textural properties and higher surface areas, which are beneficial for photocatalysis. mdpi.com The design strategy for such catalysts often involves a bottom-up synthesis approach to control the environment around the active sites and restrict unwanted side reactions. mines.edu

Titanium oxide hydrates, which are closely related to this compound, have been shown to exhibit pronounced photochromism, a reversible change in color upon exposure to light. rsc.orgresearchgate.net This property is particularly evident upon irradiation with UV light, and the effect can be enhanced in the presence of substances like glycerol. rsc.orgresearchgate.net

The mechanism behind this photochromism is attributed to the formation of Ti(III) species within the material upon UV irradiation. rsc.orgresearchgate.net Electron-spin resonance spectroscopy has been a key technique in identifying the formation of these Ti(III) centers. rsc.orgresearchgate.net Interestingly, the photochromic response is significantly diminished or lost when the titanium oxide hydrates are fully converted to crystalline TiO2, indicating that the amorphous or hydrated nature of the material is crucial for this property. rsc.orgresearchgate.net

This strong photochromic response opens up potential applications in areas such as UV light detectors and for detecting amorphous fractions in crystalline TiO2. rsc.orgresearchgate.net The ability to create hybrid systems with polymers like poly(vinylalcohol) allows for the fabrication of materials with a high refractive index that can be modulated by UV light exposure. core.ac.uk

Environmental Science and Remediation Research (Excluding Toxicological Studies)

This compound and its derivatives are being investigated for their potential in addressing environmental challenges, particularly in the removal of pollutants from water.

The high surface area and reactivity of materials derived from this compound make them effective adsorbents for various environmental pollutants, including heavy metals and organic dyes. mdpi.com The adsorption process involves the transport of the pollutant from the aqueous solution to the surface of the adsorbent, followed by adsorption onto the solid surface. mdpi.com

The mechanism of adsorption can be a combination of physical adsorption, electrostatic attraction, ion exchange, and complexation. mdpi.com The surface hydroxyl groups on titanium-based adsorbents play a significant role in the adsorption of heavy metals due to their strong affinity for these functional groups. mdpi.com The effectiveness of the adsorption is often pH-dependent, as the charge of the adsorbent surface and the speciation of the pollutant can change with pH. mdpi.com

To enhance the adsorption capacity, composite materials are being developed. For example, combining titanium dioxide with layered double hydroxides (LDHs) can result in materials with dramatically increased adsorption capacities for certain contaminants. researchgate.netnih.govelsevierpure.com The electrostatic attraction between the positively charged LDH layers and negatively charged TiO2 particles, along with the high surface area, contributes to the enhanced performance. researchgate.netnih.govelsevierpure.com

Table 3: Adsorption Isotherm Models for Heavy Metal Adsorption

| Isotherm Model | Description |

|---|---|

| Langmuir | Describes monolayer adsorption on a homogeneous surface. mdpi.com |

| Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.commdpi.com |

| Temkin | Considers the effect of adsorbent-adsorbate interactions on the heat of adsorption. mdpi.com |

| Dubinin–Radushkevich | Used to differentiate between physical and chemical adsorption. mdpi.com |

Research into Degradation Pathways of Contaminants in Aqueous Systems

Research has explored the use of titanium-based materials, particularly composites involving titanium dioxide (which is closely related to titanium hydroxide), in the degradation of aqueous contaminants. These studies often focus on photocatalysis, a process where light energy is used to drive chemical reactions that break down pollutants.

Composite materials combining titanium dioxide (TiO2) with layered double hydroxides (LDHs) have been developed for water treatment. acs.orgnih.gov The incorporation of the photocatalyst (TiO2) into the LDH structure provides a means to use light to oxidatively degrade contaminants that have been adsorbed onto the material's surface. acs.orgnih.gov This process can regenerate the material by freeing up adsorption sites for further use. acs.orgnih.gov The photocatalytic efficiency of LDH/TiO2 nanocomposites has been tested using model pollutants like Orange II, demonstrating complete mineralization over 48 hours. researchgate.net

Another area of research involves decorating TiO2 with silver (Ag) nanoparticles to create composite materials with enhanced photocatalytic performance. mdpi.com In these systems, photogenerated electrons are efficiently captured by the silver nanoparticles, which inhibits the recombination of electron-hole pairs and boosts photocatalytic activity. mdpi.com The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) under UV excitation, which are capable of breaking down organic pollutants by disrupting their molecular structure. mdpi.commdpi.com Studies have shown that these Ag/TiO2 composites can achieve significantly higher degradation rates for dyes like Rhodamine B (Rh B) and Methyl Orange (MO) compared to pure TiO2. mdpi.com The efficiency of these photocatalytic systems can be further enhanced by the addition of hydrogen peroxide (H2O2), which acts as an additional source of hydroxyl radicals. mdpi.com

The table below summarizes the photocatalytic degradation efficiency of Ag-decorated TiO2 composites for different dyes.

| Material | Degradation Rate of Rhodamine B (%) | Degradation Rate of Methyl Orange (%) |

|---|---|---|

| Ag-3/TiO2 | >78 | >78 |

| Pure TiO2 (Control) | <30 | <30 |

Studies on Environmental Fate and Transport of Related Nanomaterials

Understanding the environmental fate and transport of titanium-based nanomaterials is crucial for assessing their potential long-term impacts. Research in this area primarily focuses on titanium dioxide (TiO2) nanoparticles, which serve as a proxy for related titanium compounds. When released into aquatic environments, the behavior of these nanoparticles is governed by complex interactions with their surroundings.

A key process influencing the transport of titanium nanoparticles in rivers is heteroaggregation, which is the aggregation of nanoparticles with natural suspended particulate matter (SPM). nih.gov This process is fundamental to their environmental fate, as it largely determines whether the nanoparticles remain suspended in the water column or are deposited in the sediment. nih.gov Modeling studies of TiO2 nanoparticles in river systems, such as the Rhine River, predict that concentrations will be in the nanogram per liter (ng/L) range in the water, while the majority will accumulate in the sediment, with concentrations in the milligram per kilogram (mg/kg) range. nih.gov Sediment, therefore, acts as the primary reservoir for these nanoparticles in aquatic systems. nih.gov

The transport of these particles is significantly influenced by the properties of the SPM, including its concentration, size, and density, as well as the attachment efficiency between the nanoparticles and the SPM. nih.gov Despite aggregation and sedimentation, a significant downstream transport of these nanomaterials is possible. nih.gov The "dissolved" fraction of titanium observed in river monitoring, which passes through standard 0.45 µm filters, may largely consist of colloidal particles or oxide/hydroxide complexes rather than truly dissolved ions. researchgate.net Human activities are a significant factor contributing to the entry of titanium, particularly in its nanoparticle form, into water systems. researchgate.net

Interfacial Chemistry and Composite Material Integration Research

The performance of composite materials containing titanium hydroxides or their derivatives is highly dependent on the interfacial chemistry between the titanium compound and the surrounding matrix. Research in this area focuses on understanding and controlling these interactions to create materials with enhanced properties.

Interactions with Inorganic and Organic Matrix Components in Composites

In composite materials, titanium-based nanoparticles interact with both inorganic and organic components through various chemical and physical forces.

Inorganic Matrix Interactions: In composites made with inorganic materials like layered double hydroxides (LDHs), electrostatic attraction is a key interaction mechanism. acs.orgnih.gov For instance, positively charged LDH layers can be combined with negatively charged TiO2 particles to form TiO2-LDH composites. acs.orgnih.gov This electrostatic assembly results in materials with significantly enhanced adsorption capacities for contaminants compared to the parent LDH compounds alone. acs.orgnih.gov Similarly, an interfacial assembly and hydrolysis route has been used to fabricate TiO2/UiO-67 (a type of metal-organic framework) composites. rsc.org In this method, the UiO-67 framework assembles at a water-oil interface, and TiO2 nanoparticles are loaded onto it through the hydrolysis of a precursor, creating a composite with combined properties of both components. rsc.org The adhesion between TiO2 nanotube layers and the titanium substrate can be improved by annealing, which is suggested to form more Ti-O bonds at the interface, strengthening the bond. researchgate.net